molecular formula C15H24ClN3O3S B15189277 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;piperidine CAS No. 113712-88-2

1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;piperidine

Cat. No.: B15189277
CAS No.: 113712-88-2
M. Wt: 361.9 g/mol
InChI Key: LPMWNXOVOPQMHA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;piperidine is a chemical compound with the molecular formula C15H24ClN3O3S and a molecular weight of 361.8874 . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;piperidine involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine to form an intermediate, which is then reacted with piperidine to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;piperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;piperidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;piperidine can be compared with other similar compounds, such as:

Properties

CAS No.

113712-88-2

Molecular Formula

C15H24ClN3O3S

Molecular Weight

361.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-propan-2-ylurea;piperidine

InChI

InChI=1S/C10H13ClN2O3S.C5H11N/c1-7(2)12-10(14)13-17(15,16)9-5-3-8(11)4-6-9;1-2-4-6-5-3-1/h3-7H,1-2H3,(H2,12,13,14);6H,1-5H2

InChI Key

LPMWNXOVOPQMHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl.C1CCNCC1

Origin of Product

United States

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